molecular formula C5H4INO3 B12861560 4-Iodo-3-methylisoxazole-5-carboxylic acid

4-Iodo-3-methylisoxazole-5-carboxylic acid

Cat. No.: B12861560
M. Wt: 252.99 g/mol
InChI Key: COJDAYBKEXICHI-UHFFFAOYSA-N
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Description

4-Iodo-3-methylisoxazole-5-carboxylic acid is a synthetic compound belonging to the isoxazole family, which is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-methylisoxazole-5-carboxylic acid typically involves the iodination of 3-methylisoxazole-5-carboxylic acid. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 4-position of the isoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-methylisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Iodo-3-methylisoxazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Iodo-3-methylisoxazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but the compound’s unique structure allows it to bind to specific sites and modulate biological activities .

Comparison with Similar Compounds

Uniqueness: This unique substitution pattern allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C5H4INO3

Molecular Weight

252.99 g/mol

IUPAC Name

4-iodo-3-methyl-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C5H4INO3/c1-2-3(6)4(5(8)9)10-7-2/h1H3,(H,8,9)

InChI Key

COJDAYBKEXICHI-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1I)C(=O)O

Origin of Product

United States

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